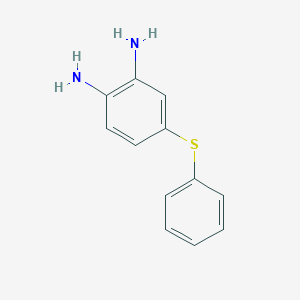

4-(Phenylthio)benzene-1,2-diamine

Descripción

Significance of Aromatic Diamines in Organic Synthesis and Materials Science Research

Aromatic diamines are a class of organic compounds characterized by an aromatic ring to which two amine functional groups are attached. wikipedia.org These compounds, including the three isomers of phenylenediamine (ortho, meta, and para), are fundamental building blocks in the synthesis of a wide array of more complex molecules. wikipedia.org In organic synthesis, they serve as versatile precursors for the preparation of pharmaceuticals, pesticides, and dyes. wikipedia.org Their ability to undergo various chemical reactions, such as condensation and coupling reactions, makes them invaluable in constructing diverse molecular architectures. nih.gov

Contextualization of Phenylthio Substituents in Chemical Reactivity and Advanced Applications

The introduction of a phenylthio (-SPh) group as a substituent on a molecule can significantly alter its chemical and physical properties. The phenylthio group is known to influence the electronic environment of the molecule to which it is attached. utk.edupsu.edu It can act as an electron-acceptor, which can impact the acidity and reactivity of nearby functional groups. psu.edu This modification of electronic properties is a key factor in tailoring the behavior of a compound in chemical reactions. utk.edu

The presence of a phenylthio substituent can also impart unique characteristics that are beneficial for advanced applications. For instance, in the context of antioxidants, the sulfur-containing substituent plays a role in the thermochemistry of hydrogen transfer to phenoxyl radicals. psu.edu Furthermore, the phenylthio group's ability to participate in various chemical transformations, including oxidation to sulfoxides and sulfones, adds to the synthetic versatility of the parent molecule. These properties make phenylthio-substituted compounds valuable in medicinal chemistry and materials science.

Overview of Current and Future Research Trajectories for 4-(Phenylthio)benzene-1,2-diamine

This compound, with its combination of aromatic diamine and phenylthio functionalities, is a compound of growing interest in the scientific community. Current research often utilizes this compound as a key intermediate in the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines. These heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Future research is likely to further explore the potential of this compound in several areas. Its application as a monomer in the synthesis of novel polymers with enhanced thermal, electronic, and optical properties is a promising avenue. The unique electronic nature of the phenylthio group could be exploited to develop new conductive polymers or materials with interesting photophysical characteristics. Additionally, the biological activities of derivatives of this compound, including potential anticancer and antimicrobial properties, warrant further investigation. The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives also remains an important research goal. google.com

Chemical Compound Information

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEPPBFOGUYOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195734 | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43156-48-5 | |

| Record name | 4-(Phenylthio)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43156-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylthio)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Phenylthio Benzene 1,2 Diamine Formation

Established and Emerging Synthetic Routes to 4-(Phenylthio)benzene-1,2-diamine

The primary strategies for synthesizing this compound revolve around the chemical modification of benzene (B151609) rings bearing nitro groups or halogens. These approaches are designed to introduce the desired amine and phenylthio functionalities with high efficiency and selectivity.

Reduction Strategies for Nitro Precursors

A common and effective method for the synthesis of this compound involves the reduction of a nitro group on a precursor molecule. This transformation is a cornerstone of aromatic amine synthesis and has been adapted for this specific compound using various reducing agents and conditions. sci-hub.st The choice of reducing system can influence the reaction's efficiency, cost, and environmental impact.

The reduction of 2-nitro-4-(phenylthio)aniline using sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS) is a traditional and well-established method. This reaction is typically carried out in an aqueous or alcoholic medium at temperatures ranging from 70 to 90°C, affording the desired product in yields of 80–90%. The mechanism involves a two-electron transfer process where the nitro group is reduced to an amine. While effective, this method generates significant sulfur-containing wastewater, presenting an environmental concern. The use of caustic alkalinity is often preferred as it enhances the reducing power of Na₂S and NaSH and keeps the reaction components in solution. google.com

Table 1: Comparison of Reduction Methods for Nitro Precursors

| Method | Reducing Agent | Starting Material | Yield (%) | Temperature (°C) | Pressure | Environmental Impact |

| Sodium Sulfide/Hydrosulfide | Na₂S or NaHS | 2-nitro-4-(phenylthio)aniline | 80–90 | 70–90 | Ambient | High (Sulfur wastewater) |

| Catalytic Hydrogenation | Pd/C, H₂ | 2-nitro-4-(phenylthio)aniline | 70–85 | 25–50 | 1–3 atm | Moderate (Catalyst handling) |

| Ni-Al/NH₄Cl System | Ni-Al alloy, NH₄Cl | 2-nitro-4-(phenylthio)aniline | 95.6 | 80–90 | Ambient | Low |

Catalytic hydrogenation offers a cleaner alternative to sulfide-based reductions. This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas to reduce the nitro group of 2-nitro-4-(phenylthio)aniline. google.com The reaction is generally conducted at milder temperatures (25–50°C) and slightly elevated pressures (1–3 atm), with yields ranging from 70–85%. While this approach mitigates the issue of sulfurous waste, the cost and potential for catalyst deactivation are factors to consider. The efficiency of catalytic hydrogenation can be influenced by the choice of solvent and the presence of promoters or inhibitors. researchgate.netmdpi.com

A more recent and environmentally benign approach utilizes a nickel-aluminum (Ni-Al) alloy in the presence of ammonium (B1175870) chloride (NH₄Cl). This system effectively reduces 2-nitro-4-(phenylthio)aniline to this compound with a high yield of 95.6%. The reaction is performed in water at 80–90°C under ambient pressure, avoiding the need for high-pressure equipment and minimizing waste. Another metal-based reduction involves treating 2-amino-4-phenylthio-1-nitrobenzene with stannous chloride in concentrated hydrochloric acid. prepchem.com

Nucleophilic Substitution Reactions for Phenylthio Moiety Introduction

An alternative synthetic strategy involves the direct introduction of the phenylthio group onto a suitably activated benzene-1,2-diamine derivative through nucleophilic aromatic substitution. libretexts.org This can be achieved by reacting 1,2-diaminobenzene with a phenylthiol derivative under basic conditions. The success of this reaction often depends on the presence of electron-withdrawing groups on the benzene ring, which activate it towards nucleophilic attack. libretexts.org

Catalytic Coupling Methods in this compound Synthesis

Modern synthetic organic chemistry has seen the rise of catalytic cross-coupling reactions, which can also be applied to the synthesis of this compound. Copper-catalyzed reactions, for instance, can facilitate the formation of the carbon-sulfur bond. These methods offer the potential for high efficiency and selectivity under mild reaction conditions. Palladium-catalyzed C-N coupling reactions are another powerful tool for constructing related diamine structures, highlighting the versatility of catalytic approaches in modern synthesis. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound typically involves the reduction of 2-nitro-4-(phenylthio)aniline. prepchem.com This process can be accomplished using various reducing agents, with sodium sulfide (Na₂S) or stannous chloride (SnCl₂) in an acidic medium being common choices. prepchem.com The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

Electron Transfer Mechanisms in Reduction Processes

The reduction of the nitro group in nitroaromatic compounds to an amino group is a complex process that proceeds through a series of electron and proton transfer steps. While specific studies on this compound are limited, the general mechanisms of nitroaromatic reduction provide significant insight.

The electrochemical reduction of related compounds, such as diphenylmethyl p-nitrophenyl sulphide, has been shown to initiate with a reversible one-electron transfer to form a radical anion. rsc.org This radical anion can then undergo further reactions, including bond cleavage. rsc.org In the case of nitroaromatic compounds, the process often begins with an electron transfer to the nitro group, which is subsequently protonated. researchgate.net

The reduction can proceed through different pathways, often involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.orgnih.gov The specific pathway can be influenced by the reaction conditions and the electronic properties of the substituents on the aromatic ring. researchgate.netrsc.org For instance, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrates that the position of the nitro group significantly influences the electron transfer mechanism. researchgate.net

In the context of forming this compound from 2-nitro-4-(phenylthio)aniline, the reduction of the nitro group is the key transformation. This reduction is believed to occur via a two-electron transfer mechanism when using reagents like sodium sulfide. The general steps for the reduction of a nitro group to an amine are outlined below:

| Step | Transformation | Description |

| 1 | R-NO₂ → R-NO₂⁻ | Initial one-electron transfer to form a nitro radical anion. |

| 2 | R-NO₂⁻ + H⁺ → R-NO₂H• | Protonation of the radical anion. |

| 3 | R-NO₂H• + e⁻ + H⁺ → R-NO + H₂O | Further reduction and dehydration to form a nitroso intermediate. |

| 4 | R-NO + e⁻ + H⁺ → R-NHO• | Reduction of the nitroso group to a hydroxylaminyl radical. |

| 5 | R-NHO• + e⁻ + H⁺ → R-NHOH | Further reduction to form a hydroxylamine (B1172632) intermediate. |

| 6 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | Final reduction of the hydroxylamine to the amine. |

This table represents a generalized pathway for nitro group reduction and the exact intermediates may vary based on the specific reaction conditions and substrate.

Kinetic and Thermodynamic Analyses of Synthetic Pathways

The synthesis of this compound from 2-nitro-4-(phenylthio)aniline using stannous chloride is typically conducted at elevated temperatures, such as on a steam bath, for a duration of one hour, suggesting that the reaction requires thermal energy to proceed at a reasonable rate. prepchem.com Similarly, the reduction using sodium sulfide is often carried out at temperatures between 70–90°C. These conditions indicate the presence of a significant activation energy barrier for the reaction.

| Parameter | Value/Observation | Implication | Source |

| Reaction Temperature (Na₂S) | 70–90°C | Suggests a notable activation energy barrier for the reduction. | |

| Reaction Time (SnCl₂) | 1 hour | Indicates the time required to achieve a high conversion under the specified conditions. | prepchem.com |

| Radical Anion Decay | First-order | The cleavage of the C-S bond in a related sulfide radical anion is the rate-limiting step. | rsc.org |

| Yield (Na₂S) | 80–90% | Indicates a thermodynamically favorable process under the given conditions. |

Further research is required to establish a comprehensive kinetic and thermodynamic profile for the synthesis of this compound, which would be invaluable for process optimization and scale-up.

Chemical Reactivity and Transformation Pathways of 4 Phenylthio Benzene 1,2 Diamine

Oxidation Reactions of 4-(Phenylthio)benzene-1,2-diamine

The presence of a sulfur atom in the phenylthio group makes this compound susceptible to oxidation. This reactivity allows for the synthesis of various sulfoxide (B87167) and sulfone derivatives, which are significant in their own right for various applications.

Formation of Sulfoxide and Sulfone Derivatives

The oxidation of the sulfide (B99878) linkage in this compound to a sulfoxide or a sulfone is a common transformation. This process involves the conversion of the sulfur atom to a higher oxidation state. researchgate.net The extent of oxidation, yielding either the sulfoxide or the sulfone, can be controlled by the choice of oxidizing agent and reaction conditions. researchgate.netorganic-chemistry.org

Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂), which is considered an environmentally benign reagent. researchgate.netmdpi.com The reaction can be performed in various solvents, with the choice of solvent sometimes influencing the reaction outcome. For instance, the oxidation of some sulfides to sulfones has been shown to be effective in solvents like acetonitrile (B52724) and DMF. orientjchem.org Catalysts are often employed to enhance the efficiency and selectivity of the oxidation. For example, tantalum carbide and niobium carbide have been used to catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, with hydrogen peroxide. organic-chemistry.org Metal-free catalytic systems have also been developed for this purpose. organic-chemistry.org

The general transformation can be represented as follows:

Oxidation of this compound:

Table 1: Examples of Reagents for Sulfide Oxidation

| Oxidizing Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Sulfoxide or Sulfone | organic-chemistry.org |

Mechanistic Studies of Oxidative Transformations

The mechanism of sulfide oxidation often involves the interaction of the sulfur atom with an electrophilic oxygen species derived from the oxidizing agent. In the case of hydrogen peroxide, the reaction can proceed through a nucleophilic attack of the sulfide on the peroxide. Catalysts, when used, can activate the hydrogen peroxide to generate a more potent oxidizing species. researchgate.net

For photocatalytic oxidation, reactive oxygen species, such as hydroxyl radicals, can play a crucial role. nih.gov Studies have shown that in the absence of an oxidizing agent like hydrogen peroxide, the formation of oxidation products may not occur, highlighting the importance of the oxidant in the reaction mechanism. nih.gov The specific pathway can be influenced by factors such as the solvent and the presence of scavengers for reactive intermediates. nih.gov

Reduction Reactions of this compound

The primary reduction reaction involving this compound is the transformation of its precursor, a nitro-substituted analogue, to form the diamine itself.

Generation of Corresponding Amine Analogues

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, such as 2-nitro-4-(phenylthio)aniline. This reduction specifically targets the nitro group, converting it to an amino group, while leaving the phenylthio group intact.

Common reducing agents for this transformation include sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS). This method is a well-established procedure for the synthesis of aromatic amines from their nitro counterparts.

Reduction of a Nitro Precursor:

Substitution Reactions Involving Amino Functionalities

The two amino groups on the benzene (B151609) ring of this compound are nucleophilic and can participate in various substitution reactions. These reactions allow for the further functionalization of the molecule, leading to the synthesis of a wide array of derivatives.

Nucleophilic Substitution Pathways

The amino groups of this compound can act as nucleophiles, attacking electrophilic centers to form new covalent bonds. This reactivity is characteristic of aromatic amines and is a cornerstone of their utility in organic synthesis. libretexts.org These reactions are a type of nucleophilic aromatic substitution (SNAr), a fundamental process in organic chemistry. nih.gov

The specific products of these substitution reactions depend on the nature of the electrophile used. For example, reaction with acyl chlorides or anhydrides would lead to the formation of amide derivatives. This versatility makes this compound a key building block for the synthesis of more complex molecules, including heterocyclic compounds.

Condensation Reactions of this compound

The presence of two adjacent amino groups makes this compound a versatile precursor for a variety of condensation reactions, leading to the formation of important heterocyclic structures. These reactions typically involve the reaction of the diamine with compounds containing two electrophilic centers, resulting in cyclization and the formation of a new ring system.

Cyclization to Heterocyclic Frameworks

The dual nucleophilicity of the 1,2-diamine functionality in this compound allows for its effective use in the synthesis of various heterocyclic compounds. These cyclization reactions are fundamental in constructing complex molecular architectures from this readily available building block.

Synthesis of Benzimidazoles

The reaction of this compound with aldehydes or carboxylic acids is a common and efficient method for the synthesis of 5-(phenylthio)-substituted benzimidazoles. This transformation, known as the Phillips-Ladenburg reaction, typically proceeds under acidic conditions or in the presence of an oxidizing agent. semanticscholar.orgnih.gov The phenylthio group, being moderately electron-withdrawing, can influence the reaction rate.

A variety of catalysts and reaction conditions have been employed to facilitate this cyclization. These include the use of Brønsted acids like p-toluenesulfonic acid, mineral acids such as HCl, and Lewis acids. tuiasi.roorganic-chemistry.org Microwave-assisted synthesis has also been shown to be an effective method, often leading to shorter reaction times and higher yields. jchemrev.com The general reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring. nih.gov

For instance, the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like hydrogen peroxide or a catalyst such as cobalt (II) chloride hexahydrate can produce 2-substituted benzimidazoles. jchemrev.comorganic-chemistry.org The use of d-glucose (B1605176) as a C1 synthon in an oxidative cyclization with o-phenylenediamines in water presents a green and efficient route to benzimidazoles. sci-hub.se

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Aldehyde | p-Toluenesulfonic acid | Grinding, solvent-free | 1,2-Disubstituted benzimidazole | nih.gov |

| o-Phenylenediamine, Carboxylic acid | o-Phosphoric acid | 200°C | 4-(1H-benzimidazol-2-yl)benzenamine | semanticscholar.org |

| o-Phenylenediamine, Aldehyde | Cobalt (II) chloride hexahydrate | Microwave irradiation | 2-Aryl benzimidazole | jchemrev.com |

| o-Phenylenediamine, d-Glucose | Water | Oxidative cyclization | Benzimidazole | sci-hub.se |

Formation of Quinoxalines

Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized through the condensation of this compound with 1,2-dicarbonyl compounds such as α-diketones (e.g., benzil) or α-ketoaldehydes. nih.gov This reaction is a cornerstone in quinoxaline (B1680401) chemistry and is often carried out in solvents like ethanol (B145695) or acetic acid, sometimes with the aid of a catalyst. nih.govresearchgate.net

The reaction proceeds via a double condensation mechanism. One amino group of the diamine reacts with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration yields the aromatic quinoxaline ring. researchgate.net A variety of catalysts, including Lewis acids, solid acid catalysts, and even iodine, have been shown to promote this reaction, often under mild conditions. researchgate.netnih.govencyclopedia.pub

Table 2: Catalytic Systems for Quinoxaline Synthesis

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzil | Montmorillonite K-10 | Ethanol | Room Temperature | 2,3-Diphenylquinoxaline | nih.gov |

| o-Phenylenediamine, Benzil | CuH2PMo11VO40 on alumina | Toluene | Room Temperature | 2,3-Diphenylquinoxaline | nih.gov |

| o-Phenylenediamine, Hydroxyl ketone | Iodine | DMSO | Room Temperature | Quinoxaline derivative | encyclopedia.pub |

| o-Phenylenediamine, Benzil | Hexafluoroisopropanol (HFIP) | - | Room Temperature | 2,3-Diphenylquinoxaline | encyclopedia.pub |

Preparation of Schiff Bases and Related Imine Derivatives

This compound can react with one or two equivalents of an aldehyde or ketone to form mono- or di-Schiff bases (imines), respectively. jocpr.comscience.gov The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. jocpr.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. ekb.eg

The resulting Schiff bases are versatile intermediates in their own right. They can be used to synthesize a variety of other heterocyclic systems and are also studied for their coordination chemistry with metal ions. jocpr.comnih.gov The phenylthio substituent can modulate the electronic properties and reactivity of these imine derivatives.

Derivatization to Other Heterocycles

The versatile reactivity of this compound and its derivatives allows for the synthesis of a broader range of heterocyclic frameworks beyond benzimidazoles and quinoxalines.

1,3,4-Oxadiazoles and 1,2,4-Triazoles: While direct synthesis from this compound is less common, derivatives of this compound, particularly those containing a hydrazide or a similar functional group, can be cyclized to form 1,3,4-oxadiazoles and 1,2,4-triazoles. For example, a hydrazide can react with a carboxylic acid or its derivative to form a diacylhydrazine, which can then be cyclized to a 1,3,4-oxadiazole. Similarly, reaction with a source of nitrogen can lead to 1,2,4-triazoles. chemmethod.com

Thiazolidinones: Schiff bases derived from this compound can undergo cyclocondensation with thioglycolic acid to yield 4-thiazolidinones. researchgate.netnih.gov This reaction typically involves refluxing the Schiff base and thioglycolic acid in a solvent like dioxane, often with a catalyst such as anhydrous zinc chloride. researchgate.netresearchgate.net The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization involving the carboxylic acid group to form the five-membered thiazolidinone ring. chemmethod.comnih.gov

Benzodiazaphospholes: The reaction of o-phenylenediamines with phosphorus-containing reagents can lead to the formation of benzodiazaphosphole derivatives. This involves the condensation of the diamine with a suitable phosphorus compound, such as a phosphonous dihalide or a similar reactive species, to form the phosphorus-containing heterocyclic ring.

Electrochemical Reaction Mechanisms of this compound and Derivatives

The electrochemical behavior of this compound is characterized by redox reactions centered on its aromatic diamine core and the phenylthio substituent. Both the amino groups and the sulfur-containing moiety can participate in electron transfer processes, leading to a range of intermediates and products under anodic and cathodic conditions.

Anodic Oxidation Processes and Intermediate Formation

The anodic oxidation of phenylenediamines is a well-studied process that typically involves the transfer of two electrons and two protons to form the corresponding quinonediimine. In the case of this compound, the oxidation process is centered on the two amino groups at the 1 and 2 positions.

The generally accepted mechanism for the electrochemical oxidation of phenylenediamines proceeds through a multi-step pathway. nih.gov The initial step is a one-electron transfer from the diamine to the anode, resulting in the formation of a radical cation. This is a reversible process. The radical cation is unstable and can undergo a chemical step, which involves deprotonation to form a neutral radical. This neutral radical is more easily oxidized than the parent molecule, so it immediately undergoes a second one-electron transfer to form the final oxidized product, a quinonediimine. nih.gov This entire process is often referred to as an ECE (Electron transfer-Chemical step-Electron transfer) mechanism.

For this compound, the anodic oxidation would lead to the formation of 4-(phenylthio)-o-benzoquinone diimine. The phenylthio group, being an electron-donating group, can influence the oxidation potential of the diamine. The sulfur atom in the phenylthio group can also be oxidized at higher potentials, first to a sulfoxide and then to a sulfone, which would represent further oxidation pathways for the molecule.

A key intermediate in the oxidation of o-phenylenediamines is the o-benzoquinone diimine. This species is highly reactive and can participate in subsequent chemical reactions, such as dimerization, polymerization, or reaction with nucleophiles present in the solution. The specific intermediate, 1-N-phenyl-o-benzoquinone diamine, may refer to a product resulting from a secondary reaction of the initially formed 4-(phenylthio)-o-benzoquinone diimine, although the precise pathway to its formation is not extensively documented in available literature.

Table 1: Proposed Anodic Oxidation Pathway of this compound

| Step | Reaction | Product |

| 1. Initial Oxidation | This compound - e⁻ | This compound radical cation |

| 2. Deprotonation | Radical cation - H⁺ | Neutral radical intermediate |

| 3. Second Oxidation | Neutral radical - e⁻ | 4-(Phenylthio)-o-benzoquinone diimine |

| 4. Further Oxidation (at higher potentials) | Phenylthio group oxidation | 4-(Phenylsulfinyl)benzene-1,2-diamine or 4-(Phenylsulfonyl)benzene-1,2-diamine |

Electrochemical Reduction Pathways and Product Characterization

The electrochemical reduction of this compound is primarily characterized by the reduction of the species formed during its anodic oxidation. The 4-(phenylthio)-o-benzoquinone diimine, generated through the anodic process, can be reduced back to the parent diamine in a quasi-reversible two-electron, two-proton process. This reversibility is a common feature in the cyclic voltammetry of phenylenediamines.

While the diamine itself is generally stable towards reduction, the synthesis of this compound can be achieved through the electrochemical reduction of its nitro precursor, 2-nitro-4-(phenylthio)aniline. This process involves the reduction of the nitro group to an amino group, a common and efficient electrochemical transformation. Emerging studies on this synthetic route have utilized graphite (B72142) electrodes in acidic media, demonstrating yields between 65% and 75%.

Direct electrochemical reduction of this compound under forcing conditions (highly negative potentials) could potentially lead to the cleavage of the carbon-sulfur bond in the phenylthio group. However, this pathway is less favored compared to the redox chemistry of the diamine functionality.

The characterization of the reduction products typically involves standard analytical techniques. For the reduction of the quinonediimine back to the diamine, techniques like cyclic voltammetry can confirm the reversibility of the redox couple. In the case of the synthetic reduction from the nitro-compound, product characterization would involve spectroscopic methods (NMR, IR, Mass Spectrometry) and chromatographic techniques (HPLC, GC) to confirm the identity and purity of the resulting this compound.

Table 2: Electrochemical Reduction Processes Related to this compound

| Process | Reactant | Key Transformation | Product |

| Reversible Reduction | 4-(Phenylthio)-o-benzoquinone diimine | Reduction of diimine | This compound |

| Synthetic Reduction | 2-Nitro-4-(phenylthio)aniline | Reduction of nitro group | This compound |

Structural Elucidation and Spectroscopic Characterization Methodologies for 4 Phenylthio Benzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 4-(Phenylthio)benzene-1,2-diamine and its derivatives can be determined.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and environment of protons in a molecule. In aromatic compounds like this compound, the protons on the benzene (B151609) rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the substituents—the amino (-NH₂) and phenylthio (-SPh) groups.

The amino groups are electron-donating, which tends to shield the aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, the phenylthio group can have a more complex influence. The analysis of coupling patterns, specifically the ortho, meta, and para couplings (with typical J-values of 7-10 Hz, 2-3 Hz, and <1 Hz, respectively), is crucial for assigning the signals to specific protons on the disubstituted benzene ring. wisc.edu

For this compound, the protons on the diamine-substituted ring and the phenyl ring of the thioether will exhibit distinct signals. The integration of these signals provides the ratio of protons in each environment.

Table 1: Representative ¹H NMR Data for Aromatic Protons in Substituted Benzenes

| Compound Type | Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Disubstituted Benzene | Aromatic Protons | 6.5 - 8.0 libretexts.org | dd, t, m |

| Aniline Derivatives | Aromatic Protons | 6.5 - 7.5 wisc.edu | d, t, m |

Note: The exact chemical shifts and multiplicities depend on the specific substitution pattern and the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents.

The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. fiveable.me For asymmetrically disubstituted benzenes, such as those in the ortho and meta configurations, six distinct signals are expected for the aromatic carbons. libretexts.orglibretexts.org In contrast, para-substituted benzenes with a plane of symmetry will show fewer signals. libretexts.orgfiveable.melibretexts.org In the case of this compound, the diamine-substituted ring is asymmetrically substituted, leading to the expectation of six unique carbon signals for that ring. The phenyl group of the thioether, being monosubstituted, will typically show four signals due to symmetry. mnstate.edu

Table 2: General ¹³C NMR Chemical Shift Ranges for Aromatic Carbons

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 120 - 130 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-S | 125 - 140 |

Note: These are general ranges and can vary based on the specific molecule and solvent.

The Attached Proton Test (APT) is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. huji.ac.ilnanalysis.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups appear as positive signals. huji.ac.ilmagritek.com This technique is particularly useful for distinguishing between different types of carbon atoms in the molecule, aiding in the definitive assignment of signals in the ¹³C NMR spectrum. Unlike DEPT (Distortionless Enhancement by Polarization Transfer), APT has the advantage of showing all carbon signals, including quaternary carbons, in a single experiment. huji.ac.ilmagritek.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The presence of the amino groups is characterized by N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. lew.roresearchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. libretexts.org

The C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. libretexts.orglew.ro The out-of-plane C-H bending vibrations, found between 650 and 900 cm⁻¹, can provide information about the substitution pattern of the benzene rings. libretexts.orgspectroscopyonline.com The C-S stretching vibration is typically weak and appears in the fingerprint region.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 lew.roresearchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 libretexts.org |

| Aromatic C=C | Stretching | 1400 - 1600 libretexts.orglew.ro |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 libretexts.orgspectroscopyonline.com |

| C-N | Stretching | 1250 - 1350 |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Thiophenol-based molecules are known to be excellent reporter molecules for Raman spectroscopy due to the large Raman scattering cross-section of the carbon ring. d-nb.info

For this compound, Raman spectroscopy can provide valuable information about the vibrations of the aromatic rings and the C-S bond. The phenylthio group itself can give rise to characteristic Raman signals. Resonant Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition of the molecule, can be used to enhance the Raman signals of specific parts of the molecule, such as the phenylthio moiety. d-nb.inforesearchgate.net This can be particularly useful for studying the interaction of the molecule with surfaces or in different chemical environments. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Aniline |

Electronic Spectroscopy for Transition Analysis

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule upon interaction with ultraviolet and visible light. These transitions are fundamental to understanding the color, photochemistry, and luminescence of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for studying the electronic transitions in conjugated systems like this compound. The absorption of UV-Vis radiation promotes electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of absorbed light correspond to the energy differences between these electronic states.

In this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the benzene rings and n→π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The phenylthio group and the diamine substituents significantly influence the electronic structure of the benzene core, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

For derivatives where the core structure is part of a larger, extended conjugated system, these shifts are even more pronounced. acs.org The solvent environment can also play a crucial role, potentially leading to solvatochromic shifts where the absorption maxima change with solvent polarity.

Table 1: Typical Electronic Transitions in Aromatic Amines and Thioethers

| Functional Group | Typical Transition | Approximate λmax (nm) |

| Benzene | π→π | ~255 |

| Aniline (Aminobenzene) | π→π, n→π | ~230, ~280 |

| Thioanisole (Methylthiobenzene) | π→π, n→π | ~255, ~295 |

| This compound | π→π, n→π* | Expected > 280 |

This table presents generalized data to illustrate the electronic contributions of the functional groups.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides information about the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. For a molecule to be fluorescent, it must first absorb light, and its structure must be conducive to radiative relaxation rather than non-radiative pathways like heat dissipation or intersystem crossing.

While the parent compound, this compound, may exhibit weak fluorescence, its derivatives, particularly those with rigid, planar structures and extended π-systems, can be highly luminescent. For instance, heterocyclic derivatives such as oxazolo-phenoxazines, which can be synthesized from this diamine, are known to emit light in the 370–450 nm range. acs.org

The fluorescence properties are highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and temperature can significantly alter the emission wavelength and intensity. nih.gov In some complex derivatives, phenomena like Twisted Intramolecular Charge Transfer (TICT) can occur, where conformational changes in the excited state lead to dual fluorescence, with two distinct emission bands. nih.gov

Table 2: Example Fluorescence Properties of a Derivative

| Derivative Class | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield |

| Oxazolo-phenoxazines | ~350-380 | ~370-450 | Varies |

Data is representative of the class of derivatives mentioned in the literature. acs.org Specific values depend on the exact molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a unique molecular "fingerprint."

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (216.30 g/mol ). Key fragmentation pathways would likely involve:

Cleavage of the carbon-sulfur bonds, leading to fragments corresponding to the phenylthio group ([C6H5S]+) and the diaminobenzene moiety ([C6H6N2]•+).

Loss of amine-related fragments (e.g., NH2).

Fragmentation of the aromatic rings.

Analysis of related structures, such as 1-nitro-4-(phenylthio)benzene, confirms that cleavage of the C-S bond is a major fragmentation pathway in this class of compounds. copernicus.org

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Ion/Fragment | Proposed Structure | Predicted m/z |

| Molecular Ion [M]•+ | [C12H12N2S]•+ | 216 |

| Phenylthio Cation | [C6H5S]+ | 109 |

| Diaminobenzene Radical Cation | [C6H4(NH2)2]•+ | 108 |

| Phenyl Cation | [C6H5]+ | 77 |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally fragile molecules like polymers and biomolecules. youtube.com In this method, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the crystal, and the matrix absorbs the energy, leading to the gentle desorption and ionization of the analyte molecules, typically as singly charged ions.

While MALDI-TOF might be less common for the direct analysis of a small molecule like this compound, it is an invaluable tool for characterizing polymers or large supramolecular assemblies derived from it. The Time-of-Flight (TOF) analyzer separates ions based on the time they take to travel a fixed distance, which is proportional to their m/z ratio, making it highly suitable for high-mass compounds. youtube.com This technique provides molecular weight distribution data for polymeric materials with minimal fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a very common soft ionization technique that generates ions directly from a solution. wikipedia.org A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. youtube.com

ESI is particularly well-suited for polar, thermally labile molecules and is the standard ion source for liquid chromatography-mass spectrometry (LC-MS). nih.govwikipedia.org For this compound, the two basic amine groups make it an excellent candidate for positive-ion ESI. The technique would readily produce a protonated molecular ion, [M+H]+, at m/z 217.

Because ESI is a soft technique, it typically results in very little fragmentation, making it ideal for accurately determining the molecular weight of a compound or its synthetic derivatives. nih.gov If structural information is needed, ESI can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID) to provide structural insights. rsc.orgnih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

Challenges in the crystallographic analysis of these derivatives can include crystal twinning and disorder in flexible parts of the molecule, such as the phenylthio group. Specialized software like SHELX is often employed to refine the crystal structure data and address such complexities.

A study on a benzimidazole-based thiourea (B124793) derivative, synthesized from a related diamine, utilized single-crystal X-ray diffraction to confirm its structure. nih.gov Similarly, the crystal structure of N¹-(7-nitrobenzo[c] synthonix.comnih.govoxadiazol-4-yl)-N⁴-phenylbenzo-1,4-diamine, a related aminodiphenylamine derivative, was determined by direct methods and refined using a full-matrix least-squares technique based on F². nih.gov The crystallographic data for this derivative are summarized in the table below.

Interactive Table 1: Crystallographic Data for a Derivative of Aminodiphenylamine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃N₅O₃ |

| Molecular Weight (g mol⁻¹) | 347.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0162(8) |

| b (Å) | 9.6307(5) |

| c (Å) | 12.7982(7) |

| α (°) | 90 |

| β (°) | 93.333(5) |

| γ (°) | 90 |

| Volume (ų) | 1601.61(16) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.440 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound. For novel derivatives of this compound, elemental analysis serves as a fundamental check of purity and validates the proposed chemical formula.

The compound this compound itself has a chemical formula of C₁₂H₁₂N₂S. synthonix.comachemblock.comsigmaaldrich.com This corresponds to a molecular weight of approximately 216.31 g/mol . sigmaaldrich.com

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element originally present in the sample.

For instance, in the synthesis of new 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one derivatives, elemental analysis (CHN) was performed to confirm the calculated elemental composition. mdpi.com The results for one such derivative are presented in the table below, demonstrating the close agreement between the calculated and found values.

Interactive Table 2: Elemental Analysis Data for a Tetraazafluoranthen Derivative mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 74.98 | 75.11 |

| Hydrogen (H) | 5.47 | 5.63 |

| Nitrogen (N) | 15.21 | 15.30 |

This close correlation between the theoretical and experimental values provides strong evidence for the successful synthesis and purity of the target compound.

Computational and Theoretical Chemistry Studies of 4 Phenylthio Benzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(Phenylthio)benzene-1,2-diamine, DFT calculations are instrumental in elucidating its fundamental chemical properties. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed for accurate predictions.

The first step in theoretical studies involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which possesses flexible thioether and amine groups, several conformations can exist due to rotation around the C-S and C-N bonds.

Conformational analysis is performed to identify the various stable conformers and their relative energies. This analysis for this compound would focus on the dihedral angles defined by the phenyl ring, the sulfur atom, and the diamino-substituted benzene (B151609) ring. Theoretical calculations can identify the most stable conformers, such as gauche or anti-arrangements, in the gas phase and in different solvents. The results of such an analysis would indicate which spatial arrangement of the molecule is energetically preferred, which in turn influences its reactivity and interactions.

Table 1: Key Parameters from Geometry Optimization of this compound This table represents typical data obtained from DFT-based geometry optimization. Actual values would be derived from specific computational outputs.

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized structure (in Hartrees). | e.g., -XXX.XXXX |

| Dipole Moment | A measure of the molecule's overall polarity (in Debye). | e.g., X.XX D |

| C-S Bond Length | The distance between the carbon of the benzene ring and the sulfur atom (in Å). | e.g., ~1.77 Å |

| C-N Bond Lengths | The distances between the carbons of the benzene ring and the nitrogen atoms (in Å). | e.g., ~1.40 Å |

| C-S-C Bond Angle | The angle formed by the phenyl carbon, sulfur, and diamino-benzene carbon (in degrees). | e.g., ~103° |

| Key Dihedral Angle | The torsional angle defining the orientation of the two aromatic rings relative to the C-S-C plane. | e.g., XX.X° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. unl.edu

For this compound, the electron-donating diamine groups and the sulfur atom's lone pairs are expected to significantly contribute to the HOMO, making the diamino-substituted ring electron-rich. The LUMO is likely distributed across the aromatic pi-system. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. DFT calculations provide precise energy values for these orbitals. mdpi.com

Table 2: Calculated Electronic Properties of this compound This table illustrates the kind of data generated from an electronic structure analysis. The values are representative examples.

| Property | Abbreviation | Description | Representative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost orbital containing electrons; relates to ionization potential. | e.g., -5.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first orbital without electrons; relates to electron affinity. | e.g., -0.85 |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between HOMO and LUMO; indicates chemical reactivity. | e.g., 4.35 |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (≈ -EHOMO). | e.g., 5.20 |

| Electron Affinity | EA | The energy released when an electron is added to the molecule (≈ -ELUMO). | e.g., 0.85 |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the specific motions (stretching, bending, rocking) associated with each observed spectral band. scirp.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to a better agreement with experimental data.

For this compound, key vibrational modes would include the N-H stretching and scissoring modes of the two amine groups, the C-S stretching of the thioether linkage, the aromatic C-H stretching, and the characteristic C=C stretching vibrations within the phenyl rings. scirp.org A comparative analysis between the computed and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

In an MEP map of this compound, the regions around the nitrogen atoms of the amine groups would be expected to show a high negative potential (red) due to the presence of lone pair electrons. These sites are the most likely to interact with electrophiles. Conversely, the hydrogen atoms of the amine groups would exhibit a positive potential (blue), identifying them as sites for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge distribution, and conjugative interactions. rsc.org It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The energy associated with these interactions, known as the second-order perturbation energy (E(2)), quantifies the stability gained from electron delocalization (hyperconjugation).

For this compound, NBO analysis would likely reveal significant delocalization from the lone pair orbitals of the nitrogen (nN) and sulfur (nS) atoms into the antibonding π* orbitals of the aromatic rings. These n → π* interactions contribute to the stabilization of the molecule and explain the electronic influence of the substituent groups on the benzene rings.

Frontier Molecular Orbital (FMO) theory specifically uses the characteristics of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. wikipedia.org The spatial distribution and symmetry of these orbitals are key to understanding reactivity. The locations where the HOMO is most concentrated are the sites most susceptible to attack by electrophiles, while the regions with the highest LUMO density are the most likely to be attacked by nucleophiles.

For this compound, an FMO analysis would visualize the HOMO and LUMO. The HOMO is expected to be largely localized on the electron-rich 1,2-diaminobenzene ring, particularly on the nitrogen atoms. This indicates that electrophilic substitution reactions would preferentially occur at this ring. The LUMO might be spread across both aromatic systems, providing sites for potential nucleophilic interactions under specific reaction conditions.

Global Reactivity Parameters

Table 1: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Symbol | Value (Arbitrary Units) |

| Hardness | η | Data not available |

| Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

This table illustrates the type of data that would be generated from such a study; the values are hypothetical due to the absence of actual research findings.

Electron Affinity and Charge Density Distributions

Electron affinity, the energy change when an electron is added to a neutral atom or molecule to form a negative ion, is a key indicator of a molecule's ability to act as an oxidizing agent. Similarly, the distribution of electron charge density reveals the electron-rich and electron-poor regions of a molecule, which is fundamental to understanding its electrostatic interactions and reactive sites. Detailed maps of charge density distribution and calculated values for electron affinity for this compound are not available in the current body of scientific literature.

Reaction Mechanism Computations and Energetics

Computational chemistry offers powerful tools to elucidate the step-by-step pathways of chemical reactions and their associated energy changes. For a molecule like this compound, which is often a precursor in multi-step syntheses, this information would be of great practical importance.

Transition State Analysis and Activation Energy Barriers

Understanding the transition states and activation energy barriers is key to predicting reaction rates and identifying the most favorable reaction pathways. For reactions involving this compound, such as condensations to form benzimidazoles or quinoxalines, computational analysis could identify the geometry of the transition state structures and calculate the energy required to reach them. This would allow for the optimization of reaction conditions. Currently, no such analyses have been published.

Thermodynamic Parameter Calculations (ΔG, ΔH, ΔS)

The calculation of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes for reactions involving this compound would provide a complete energetic profile of the reaction. This data is essential for determining the spontaneity and equilibrium position of a reaction. As with other computational aspects, these thermodynamic calculations for reactions of this compound have not been reported.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Symbol | Value (Arbitrary Units) |

| Gibbs Free Energy Change | ΔG | Data not available |

| Enthalpy Change | ΔH | Data not available |

| Entropy Change | ΔS | Data not available |

This table is for illustrative purposes to show what kind of data would be expected from such research.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations can provide deep insights into the factors governing the reactivity and selectivity of chemical reactions. For this compound, this could involve studying the influence of the phenylthio and amino substituents on the regioselectivity of electrophilic or nucleophilic attacks on the benzene ring. Such studies could explain why reactions occur at specific positions and could be used to predict the outcomes of new reactions. This area of research for this compound remains unexplored.

Advanced Applications and Research Frontiers of 4 Phenylthio Benzene 1,2 Diamine in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

4-(Phenylthio)benzene-1,2-diamine serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its bifunctional nature, arising from the two amino groups, allows it to participate in various chemical transformations, leading to the construction of intricate molecular frameworks.

Building Block for Heterocyclic Compound Synthesis

The primary application of this compound in organic synthesis is as a precursor for the creation of heterocyclic compounds. The adjacent amino groups readily undergo condensation reactions with a variety of carbonyl-containing substrates, such as aldehydes, ketones, and carboxylic acids, to form fused heterocyclic systems.

Notably, it is a key starting material for the synthesis of benzimidazoles and quinoxalines. The phenylthio substituent at the 4-position imparts distinct electronic and steric characteristics to the resulting heterocyclic products, influencing their reactivity and potential applications in fields like medicinal chemistry and materials science. The electron-donating nature of the sulfur atom can modulate the electronic properties of the heterocyclic ring system.

Precursor for Diversified Molecular Architectures

Beyond the synthesis of common heterocycles, this compound is a valuable precursor for creating more diverse and complex molecular architectures. The amino groups can undergo a range of chemical reactions, including nucleophilic substitution, which allows for the attachment of various functional groups and the extension of the molecular structure. This versatility enables chemists to design and synthesize novel compounds with tailored properties for specific applications.

Investigations in Medicinal Chemistry and Biological Activity

The unique structural features of this compound and its derivatives have prompted investigations into their potential biological activities, particularly in the realm of medicinal chemistry.

Anticancer Research and Cytotoxic Effects

Recent studies have explored the potential of this compound and related compounds as anticancer agents. Research has demonstrated that this compound and its derivatives can exhibit cytotoxic effects against various cancer cell lines.

In Vitro Inhibition of Cancer Cell Proliferation

In vitro experiments have shown that this compound can inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, has been observed to vary depending on the specific cancer cell line being tested, suggesting a degree of selective cytotoxicity. nih.gov For instance, some studies have reported inhibitory activity at concentrations ranging from 10 µM to 100 µM. The MCF-7 breast cancer cell line is a commonly used model in such studies. nih.gov

Elucidation of Cytotoxicity Mechanisms (e.g., Redox-Cycling, Reactive Oxygen Species Generation, Lipid Peroxidation)

The precise mechanisms underlying the cytotoxic effects of this compound are an active area of investigation. It is hypothesized that the compound may exert its effects through several interconnected pathways.

One proposed mechanism involves redox-cycling . The phenylthio group can potentially undergo oxidation and reduction reactions within the cellular environment, leading to the generation of reactive intermediates. This process can contribute to the production of reactive oxygen species (ROS) , such as superoxide (B77818) anions and hydrogen peroxide. nih.govmdpi.com ROS are highly reactive molecules that can cause damage to cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. nih.gov The generation of ROS can be initiated through either Type I (electron transfer) or Type II (energy transfer) photochemical processes. mdpi.com

Interactive Data Table: Biological Activity of Phenylthio-diaminobenzene Derivatives

| Compound | Cell Line | Activity | IC50 (µM) |

| This compound | Various Cancer Cells | Cytotoxic | 10-100 |

| Thiazole Derivatives | MCF-7 | Antiproliferative | Not Specified nih.gov |

| para-Phenylenediamine (PPD) | Human Lymphocytes | Apoptotic | 0.8 mM nih.gov |

Synthesis of Potential Anticancer Agents Derived from this compound

The scaffold of this compound serves as a crucial building block in the synthesis of novel compounds with potential anticancer properties. Its unique structure, featuring a phenylthio group and adjacent amino functionalities, allows for the construction of diverse heterocyclic systems known for their biological activities. Researchers have explored its use in creating derivatives that exhibit cytotoxicity against various cancer cell lines.

One prominent application is the synthesis of benzimidazoles. The condensation of this compound with various aldehydes or carboxylic acids is a common strategy to produce a library of benzimidazole (B57391) derivatives. The phenylthio substituent at the 4-position can be further modified, for instance, through oxidation to sulfoxides or sulfones, to fine-tune the electronic and steric properties of the final compounds, potentially enhancing their anticancer efficacy.

Furthermore, this diamine is a precursor for quinoxalines, another class of heterocyclic compounds with recognized anticancer potential. The reaction with α-dicarbonyl compounds yields quinoxaline (B1680401) derivatives, where the phenylthio group can influence the molecule's interaction with biological targets.

The development of metal complexes from Schiff base ligands derived from this compound also represents a promising avenue in cancer research. These complexes have shown potential as anticancer agents, with their activity often attributed to the combined effects of the organic ligand and the metal ion.

Antimicrobial Activity Studies

Derivatives of this compound have been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The core structure can be chemically modified to generate analogues with enhanced potency. For instance, the introduction of various substituents on the phenyl ring or the transformation of the amino groups into amides or Schiff bases can significantly impact the antimicrobial spectrum and efficacy. researchgate.net

Research has shown that the antimicrobial activity is often dependent on the specific structural features of the derivatives. For example, the presence of electron-withdrawing groups on the phenyl ring can influence the compound's ability to inhibit microbial growth. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Studies have evaluated the antimicrobial effects of Schiff base ligands derived from diamines and their metal complexes. jchr.org In many cases, metal chelation enhances the antimicrobial activity of the organic ligands. jchr.org This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Below is a table summarizing the antimicrobial activity of some related compounds.

| Compound Type | Test Organisms | Activity | Reference |

| N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Moderate to good inhibition | researchgate.net |

| Schiff Bases and Metal (II) Complexes | E. coli, K. pneumonia, B. subtilis, S. aureus | Enhanced activity of metal complexes | jchr.org |

| Benzothiazolylthiazolidin-4-one Derivatives | S. aureus, L. monocytogenes, P. aeruginosa, E. coli | Dependent on substituents | nih.gov |

Molecular Target Interactions and Elucidation of Mechanism of Action

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with specific molecular targets. The elucidation of these interactions and the corresponding mechanisms of action is a key area of research.

Influence of Phenylthio Group Oxidation/Reduction on Reactivity

The phenylthio group in this compound is a critical determinant of its reactivity and biological activity. This group can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the molecule. The sulfur atom in the phenylthio group is electron-donating, while the sulfoxide and sulfone groups are strongly electron-withdrawing.

This modulation of electronic character can have a profound impact on the reactivity of the molecule in various chemical reactions and its affinity for biological targets. For example, the increased electron-withdrawing nature of the sulfoxide and sulfone derivatives can influence the pKa of the amino groups and the susceptibility of the aromatic ring to nucleophilic attack. In the context of medicinal chemistry, these modifications can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conversely, the reduction of an oxidized derivative back to the phenylthio group can also be a relevant process, potentially influencing the compound's metabolic fate and duration of action in a biological system.

Role of Amino Groups in Nucleophilic Substitution Pathways

The two amino groups at the 1 and 2 positions of the benzene (B151609) ring are key functional groups that actively participate in nucleophilic substitution reactions. This reactivity is fundamental to the use of this compound as a versatile building block in organic synthesis.

The amino groups can act as nucleophiles, attacking electrophilic centers to form new covalent bonds. This property is exploited in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, through condensation reactions with carbonyl compounds.

The nucleophilicity of the amino groups can be influenced by the electronic nature of the substituent at the 4-position. The electron-donating phenylthio group enhances the nucleophilic character of the amino groups, facilitating their participation in substitution reactions. The mechanism of nucleophilic aromatic substitution (SNAr) reactions involving such compounds is a subject of ongoing study, with evidence suggesting that some may proceed through concerted rather than stepwise mechanisms. nih.gov

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Schiff Base Ligands Incorporating this compound Substructures

Schiff base ligands derived from this compound are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. These ligands are typically synthesized through the condensation reaction of the diamine with an appropriate aldehyde or ketone. jocpr.comcore.ac.uk

The resulting Schiff base ligands often possess multiple donor atoms (N, O, S), allowing them to act as polydentate ligands, chelating to metal centers to form cyclic structures. The phenylthio group can also participate in coordination, further influencing the geometry and stability of the metal complexes.

The characterization of these Schiff base ligands and their metal complexes is carried out using a range of spectroscopic and analytical techniques, including:

FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond, a characteristic feature of Schiff bases. researchgate.net

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the organic ligand. researchgate.netyu.edu.jo

UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal complexes. jchr.orgyu.edu.jo

Elemental Analysis: To determine the empirical formula of the synthesized compounds. yu.edu.jonih.gov

Molar Conductivity Measurements: To ascertain the electrolytic nature of the metal complexes. jchr.org

Magnetic Susceptibility Measurements: To determine the magnetic properties of the metal complexes and infer their geometry. jocpr.com

The synthesis and characterization of these compounds are crucial steps towards understanding their potential applications in areas such as catalysis, materials science, and medicinal chemistry. researchgate.net The table below provides examples of characterization data for related Schiff base metal complexes.

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Co(L)Cl₂] | 15.8 | 4.95 | Octahedral |

| [Ni(L)Cl₂] | 12.5 | Diamagnetic | Square Planar |

| [Cu(L)Cl₂] | 14.2 | 1.85 | Octahedral |

| [Zn(L)Cl₂] | 10.7 | Diamagnetic | Tetrahedral |

| (Data is illustrative and based on typical findings for similar Schiff base complexes) |

Formation of Metal Complexes

The presence of two adjacent amino groups and a sulfur-containing phenylthio moiety makes this compound an excellent ligand for the formation of coordination complexes with a wide array of transition metal ions. While specific research on the complexation of this particular diamine with a comprehensive range of metals is an emerging field, the well-established coordination chemistry of o-phenylenediamines and thioether ligands provides a strong basis for predicting its behavior. The lone pairs of electrons on the nitrogen and sulfur atoms can act as donor sites, allowing the compound to function as a bidentate or potentially a tridentate ligand.

The formation of stable chelate rings with metal ions such as Zn(II), Cu(II), Ni(II), Mn(II), Cr(III), Co(II), Pd(II), Cd(II), and Hg(II) is anticipated. The general reaction for the formation of such complexes can be represented as:

nL + Mx+ → [M(L)n]x+

Where L is this compound, M is the metal ion, and n is the stoichiometric coefficient. The coordination can lead to various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the reaction conditions. The phenylthio group can influence the electronic properties and steric environment of the resulting metal complex, potentially tuning its reactivity and physical properties.

Table 1: Plausible Metal Complexes with this compound

| Metal Ion | Potential Coordination Geometry |

|---|---|

| Zn(II) | Tetrahedral |

| Cu(II) | Square Planar or Distorted Octahedral |

| Ni(II) | Square Planar or Octahedral |

| Mn(II) | Tetrahedral or Octahedral |

| Cr(III) | Octahedral |

| Co(II) | Tetrahedral or Octahedral |

| Pd(II) | Square Planar |

| Cd(II) | Tetrahedral |

| Hg(II) | Tetrahedral or Linear |

Note: This table represents potential coordination geometries based on the known behavior of similar ligands. Specific experimental verification for this compound complexes is a subject for future research.

Electrochemical Behavior of Synthesized Metal Complexes